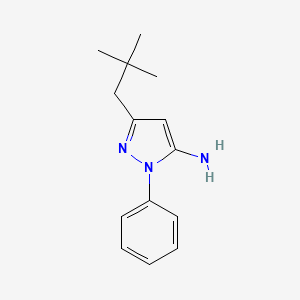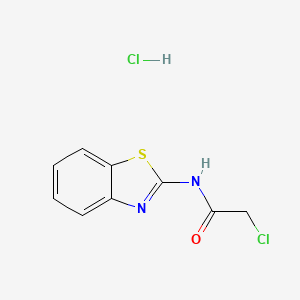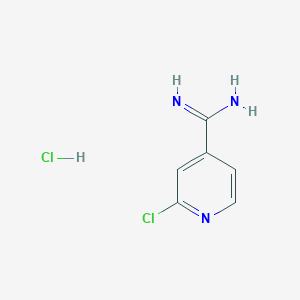
3-(2,2-dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine
Descripción general
Descripción
3-(2,2-dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine, also known as DMPP, is a pyrazole compound with a wide range of applications in the scientific research field. It is an organic compound that has been studied extensively in recent years, and has been found to have a number of beneficial applications.
Aplicaciones Científicas De Investigación
Synthesis of Stable Carbenes
Carbenes are highly reactive intermediates in organic synthesis. The compound can be utilized in the synthesis of stable carbenes, particularly N-heterocyclic carbenes (NHCs), which have found extensive use in the synthesis of complex natural products and transition metal catalysis .
Photophysical Properties
The photophysical properties of carbenes are of great interest. “3-(2,2-dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine” can play a role in the development of luminescent NHC transition metal complexes. These complexes are significant for their potential use in the tuning of emission properties and as photocatalysts in the reduction of CO2 .
Local Anesthetic Research
Although not used clinically due to its high abuse potential, derivatives of this compound, such as dimethocaine hydrochloride, have been investigated for their local anesthetic properties. Research has shown effectiveness in producing temporary loss of sensation, which is valuable in understanding pain management and anesthetic design.
Dopamine System Interaction
The interaction with the dopamine system is another area of research. The structural similarity of dimethocaine hydrochloride to cocaine suggests that “3-(2,2-dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine” could be used in addiction studies to understand the role of dopamine in addictive behaviors.
Organic Light-Emitting Diode (OLED) Technology
New efficient light-emitting materials are crucial for OLED and white OLED (WOLED) technologies. The compound’s derivatives related to iridium(III) and platinum(II) complexes have attracted research for their applications in these technologies, indicating its potential use in the development of advanced display and lighting systems .
Bioactive Compound Synthesis
The methodology involving this compound has been applied to the preparation of potentially bioactive compounds. One such example is the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, which could have implications in pharmaceutical research and development .
Propiedades
IUPAC Name |
5-(2,2-dimethylpropyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-14(2,3)10-11-9-13(15)17(16-11)12-7-5-4-6-8-12/h4-9H,10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSMIAQSCDSBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN(C(=C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride](/img/structure/B1522990.png)




![1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522995.png)
![Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride](/img/structure/B1522998.png)
![2-amino-N-[3-(methylsulfamoyl)phenyl]acetamide hydrochloride](/img/structure/B1522999.png)


![2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride](/img/structure/B1523004.png)


